2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol
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Overview
Description
2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol is a complex organic compound that features a benzothiazole ring system with a sulfone group, a chloro-substituted phenyl ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfone Group: Oxidation of the benzothiazole ring with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.
Substitution Reaction: The chloro-substituted phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-2-methylphenylamine reacts with the benzothiazole sulfone.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to attach the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the ethanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiazole derivatives.
Biology and Medicine
In biological and medicinal research, 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfone group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methanol: Similar structure but with a methanol moiety instead of ethanol.
2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propane: Similar structure but with a propane moiety instead of ethanol.
Uniqueness
The presence of the ethanol moiety in 2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol provides unique solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.
Properties
IUPAC Name |
2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methylanilino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-10-12(17)6-7-14(11)19(8-9-20)16-13-4-2-3-5-15(13)23(21,22)18-16/h2-7,10,20H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHIKQWLPNPIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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